2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride
CAS No.: 1177335-53-3
Cat. No.: VC2982095
Molecular Formula: C11H12Cl2N2S
Molecular Weight: 275.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177335-53-3 |
|---|---|
| Molecular Formula | C11H12Cl2N2S |
| Molecular Weight | 275.2 g/mol |
| IUPAC Name | 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H |
| Standard InChI Key | CPDKFTIIWMMSDJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Composition and Structural Features
The compound features a thiazole ring as its central heterocyclic core, with a 4-chlorophenyl group attached at the 4-position of the thiazole and an ethylamine chain extending from the 2-position. The molecule exists as a hydrochloride salt, which enhances its water solubility compared to the free base form.
The key structural components include:
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A 1,3-thiazole heterocyclic core
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A para-chlorinated phenyl substituent at the 4-position of the thiazole
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An ethylamine chain at the 2-position of the thiazole
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A hydrochloride counterion
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride
The compound's solubility profile is characteristic of hydrochloride salts, showing good solubility in polar protic solvents such as water, methanol, and ethanol, but limited solubility in non-polar organic solvents.
Spectroscopic Characteristics
While specific spectroscopic data for this exact compound is limited in the available literature, thiazole derivatives typically exhibit characteristic spectral features. The thiazole ring often shows distinctive signals in NMR spectroscopy, with the aromatic proton at the 5-position of the thiazole appearing as a singlet at approximately δ 6.5-7.5 ppm in ¹H NMR. The ethylamine protons generally appear as triplets or multiplets in the range of δ 2.8-3.5 ppm, and the aromatic protons of the 4-chlorophenyl group typically present as two doublets with coupling constants of approximately 8-9 Hz, characteristic of para-substituted phenyl rings .
Synthesis Methods
General Synthetic Routes
The synthesis of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride can be achieved through several routes, with the Hantzsch thiazole synthesis being one of the most commonly employed methods. Based on synthetic approaches described for similar compounds, the following synthetic routes are feasible:
Hantzsch Thiazole Synthesis
This classical approach involves the condensation of an α-haloketone with a thioamide or thiourea derivative. For 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride, this would typically involve:
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Reaction of 2-bromo-1-(4-chlorophenyl)ethanone with a suitable protected ethylamine-containing thioamide
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Subsequent deprotection of the amine group
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Formation of the hydrochloride salt
The Hantzsch condensation provides an efficient method for constructing the thiazole core with appropriate substitution patterns .
Modification of Preformed Thiazoles
Another approach involves the functionalization of preformed thiazole scaffolds:
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Starting with a 2-aminothiazole containing a 4-(4-chlorophenyl) substituent
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N-alkylation of the 2-amino group with an appropriate two-carbon synthon
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Reduction of the resulting intermediate to yield the ethylamine chain
Specific Synthesis Example
Based on synthetic procedures for similar thiazole derivatives, a potential synthetic route might involve:
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Preparation of 2-bromo-1-(4-chlorophenyl)ethanone from 4-chloroacetophenone via bromination
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Condensation with a protected aminoethylthioamide under Hantzsch conditions
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Deprotection of the amino group
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Treatment with hydrogen chloride to form the hydrochloride salt
The specific reaction conditions would typically involve heating in alcoholic solvents such as ethanol or methanol, often with catalytic acid present to facilitate the condensation reaction.
Comparison with Related Compounds
Structural Analogs
Table 2: Comparison of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride with Related Compounds
The absence of the chloro substituent in 2-(4-phenyl-thiazol-2-yl)-ethylamine hydrochloride likely results in reduced lipophilicity compared to the title compound, potentially affecting membrane permeability and target binding affinity .
Biological Activity Comparison
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The para-chloro substitution on the phenyl ring generally enhances antimicrobial activity compared to unsubstituted analogs
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The ethylamine chain length at the 2-position can significantly impact binding affinity to specific enzyme targets
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Conversion to the hydrochloride salt form typically improves pharmacokinetic properties without compromising intrinsic biological activity
Current Research Applications
Medicinal Chemistry
2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride represents a valuable scaffold in medicinal chemistry research. Its structural features make it a potential candidate for various drug discovery programs, particularly those focused on:
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Antimicrobial agents targeting multi-drug resistant pathogens
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Anticancer compounds with specific enzyme inhibitory properties
Chemical Probe Development
The well-defined structure and potential for further functionalization make this compound suitable as a chemical probe for biological studies. The ethylamine moiety, in particular, provides a convenient handle for conjugation with reporter groups, affinity tags, or other functional elements .
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